molecular formula C20H28N4O3S B2991149 (4-(tert-butyl)phenyl)(4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)methanone CAS No. 2034337-20-5

(4-(tert-butyl)phenyl)(4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)methanone

Cat. No. B2991149
CAS RN: 2034337-20-5
M. Wt: 404.53
InChI Key: SUJWXVMCICDIQP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4-(tert-butyl)phenyl)(4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)methanone is a useful research compound. Its molecular formula is C20H28N4O3S and its molecular weight is 404.53. The purity is usually 95%.
BenchChem offers high-quality (4-(tert-butyl)phenyl)(4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-(tert-butyl)phenyl)(4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Structural Studies

  • Synthesis and Biological Activities : A study reported the synthesis of novel N-phenylpyrazolyl aryl methanones derivatives, which include arylthio/sulfinyl/sulfonyl groups. These compounds exhibited favorable herbicidal and insecticidal activities (Wang et al., 2015).
  • Novel Sulfonated Poly(ether ether ketone) for Fuel Cells : Another study synthesized a novel sulfonated poly(ether ether ketone) containing pendant carboxyl groups, showing potential for direct methanol fuel cell applications (Li et al., 2009).

Chemical Transformations

  • Oxidative Functionalization Reaction : Research detailed the preparation of an acyl pyrazole derivative via an oxidative functionalization reaction of an aldehyde with pyrazole, demonstrating a clean, green approach (Doherty et al., 2022).
  • Facile Synthesis with Bredereck’s Reagent : A study developed a simple method to synthesize certain methanones from Pyrrole-2-carboxaldehyde and 1-(chloromethyl)-2nitrobenzene using Bredereck’s reagent (Malathi & Chary, 2019).

Application in Organic Synthesis

  • N-(Boc) Nitrone Equivalents : Research on tert-Butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates revealed their behavior as N-(Boc)-protected nitrones in reactions with organometallics, showing their utility as building blocks in organic synthesis (Guinchard, Vallée, & Denis, 2005).

Radical Trapping and Hydrogen Bond Studies

  • Radical Trapping Ability : A study compared the ability of various nitrones, including tert-butyl phenylsulfonyl derivatives, to form radical adducts and prevent salicylate oxidation, providing insights into their neuroprotective potential (Maples, Ma, & Zhang, 2001).
  • Molecular Dimerization : Research on 3,5-diaryl-1H-pyrazoles, including tert-butylphenyl derivatives, revealed interesting molecular dimers formed by intermolecular hydrogen bonds, contributing to the understanding of molecular interactions (Zheng, Wang, & Fan, 2010).

properties

IUPAC Name

(4-tert-butylphenyl)-[4-(1-methylpyrazol-4-yl)sulfonyl-1,4-diazepan-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28N4O3S/c1-20(2,3)17-8-6-16(7-9-17)19(25)23-10-5-11-24(13-12-23)28(26,27)18-14-21-22(4)15-18/h6-9,14-15H,5,10-13H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUJWXVMCICDIQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)N2CCCN(CC2)S(=O)(=O)C3=CN(N=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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